5-Bromo-4-cyano-2-formylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of “5-Cyano-2-formylbenzoic acid” has been achieved from “isopropyl 2-bromo-5-cyanobenzoate” by means of continuous flow-flash chemistry using flow microreactors . This process was developed by researchers at the Takeda Pharmaceutical Company .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-formylbenzoic acid” is represented by the linear formula C8H5BrO3 . The molecular weight is 229.03 .Chemical Reactions Analysis
The synthesis of “5-Cyano-2-formylbenzoic acid” involves a Br-Li exchange on “isopropyl 2-bromo-5-cyanobenzoate”, followed by formylation .Safety and Hazards
While specific safety data for “5-Bromo-4-cyano-2-formylbenzoic acid” is not available, similar compounds like “4-Bromobenzoic acid” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Future Directions
The advent of flow microreactor technology has revolutionized the field of reactive organometallic intermediates, expanding the possibilities within synthetic chemistry . This technology has boosted the discovery of novel reaction pathways and retrosynthetic disconnections that are arduous or even impossible to explore using conventional batch processing . Therefore, the future directions in the study of compounds like “5-Bromo-4-cyano-2-formylbenzoic acid” could involve further exploration of these advanced synthesis techniques.
Properties
IUPAC Name |
5-bromo-4-cyano-2-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUEESORAYTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Br)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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